molecular formula C14H13N3O5 B2564069 N-(benzo[d][1,3]dioxol-5-yl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide CAS No. 1203318-06-2

N-(benzo[d][1,3]dioxol-5-yl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide

Cat. No.: B2564069
CAS No.: 1203318-06-2
M. Wt: 303.274
InChI Key: RTQGGORGPGYZLN-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide is a useful research compound. Its molecular formula is C14H13N3O5 and its molecular weight is 303.274. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

The synthesis and evaluation of similar compounds for their biological activities, such as antifolate and antitumor activities, have been extensively studied. For example, Gangjee et al. (2000) designed and synthesized compounds to investigate their effects on dihydrofolate reductase (DHFR) inhibitory activity and antitumor activity. Their research highlighted how structural modifications, such as the addition of a methyl group or conformational restriction, impact the potency against tumor cell growth and DHFR inhibition (Gangjee et al., 2000).

Structural Analysis

The structural analysis of similar compounds, including their crystal structures and conformational properties, has been documented. Subasri et al. (2016) examined the crystal structures of compounds with a similar pyrimidinylsulfanyl acetamide structure, providing insights into their molecular conformations and intramolecular interactions (Subasri et al., 2016).

Potential Antitumor Agents

Research on similar compounds as potential antitumor agents through the inhibition of key enzymes such as thymidylate synthase and dihydrofolate reductase has been explored. Gangjee et al. (2008) synthesized classical and nonclassical analogues to study their dual inhibitory activities, finding some compounds to be potent dual inhibitors (Gangjee et al., 2008).

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O5/c1-7-9(13(19)17-14(20)15-7)5-12(18)16-8-2-3-10-11(4-8)22-6-21-10/h2-4H,5-6H2,1H3,(H,16,18)(H2,15,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTQGGORGPGYZLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)CC(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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